(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
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Overview
Description
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is conjugate base of (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid.
Scientific Research Applications
1. Chemical Synthesis and Reactions
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is involved in various chemical synthesis and reaction processes. For instance, it has been used in the preparation of other complex chemical structures, such as 6β-hydroxyshikimic acid and its derivatives, showcasing its utility in organic synthesis (Blacker et al., 1995). Another study highlights its role in the preparation of ethyl and isopropyl dienol ethers and dienol pivalate esters, indicating its flexibility in forming diverse chemical structures (Baker et al., 1984).
2. Phytotoxic Activity
Research has demonstrated the phytotoxic potential of certain derivatives of this compound. For instance, studies on the endophytic fungus Xylaria feejeensis isolated from Sapium macrocarpum found that derivatives of this compound significantly inhibited seed germination and root growth in various plant species (García-Méndez et al., 2016).
3. Use in Organic Synthesis
The compound has been pivotal in the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which are crucial for creating enantiomerically pure compounds (Sun et al., 2021). Another study explored the conversion of an enzymatically derived diol into enantiomerically pure compounds, emphasizing the compound's role in creating complex molecular frameworks, such as those found in alkaloids (White & Banwell, 2016).
4. Material Science Applications
The compound has been used in the preparation of terminally functionalized methyl methacrylate oligomers, which have potential applications in the synthesis of novel block copolymers and reactive processing, illustrating its relevance in material science (Ebdon et al., 1989).
5. Structural Characterization
It has also been involved in studies aimed at synthesizing and characterizing new chemical entities. For example, a study on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides insights into the structural properties of such compounds (Sapnakumari et al., 2014).
Properties
Molecular Formula |
C8H9O4- |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)/p-1/t6-,8+/m0/s1 |
InChI Key |
KWQSYZVAOWYCNP-POYBYMJQSA-M |
Isomeric SMILES |
CC1=C[C@@H]([C@](C=C1)(C(=O)[O-])O)O |
Canonical SMILES |
CC1=CC(C(C=C1)(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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